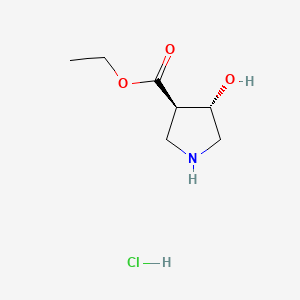
3-Chloro-2,5-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,5-dimethylbenzaldehyde: is an aromatic aldehyde with the molecular formula C9H9ClO. It is characterized by the presence of a chlorine atom and two methyl groups attached to a benzene ring, along with an aldehyde functional group. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2,5-dimethylbenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions: 3-Chloro-2,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed:
Oxidation: 3-Chloro-2,5-dimethylbenzoic acid.
Reduction: 3-Chloro-2,5-dimethylbenzyl alcohol.
Substitution: 3-Methoxy-2,5-dimethylbenzaldehyde (when chlorine is replaced by a methoxy group).
科学的研究の応用
3-Chloro-2,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3-Chloro-2,5-dimethylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The chlorine atom and methyl groups on the benzene ring influence the compound’s reactivity and selectivity in these reactions .
類似化合物との比較
- 3-Chloro-2,5-dihydroxybenzyl alcohol
- 3-Chlorobenzyl alcohol
- Chlorobenzene
- Hydroquinone
- Chlorohydroquinone
Comparison: 3-Chloro-2,5-dimethylbenzaldehyde is unique due to the presence of both chlorine and methyl groups on the benzene ring, which affects its chemical reactivity and physical properties. Compared to similar compounds, it offers distinct reactivity patterns, making it valuable in specific synthetic applications .
特性
分子式 |
C9H9ClO |
|---|---|
分子量 |
168.62 g/mol |
IUPAC名 |
3-chloro-2,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H9ClO/c1-6-3-8(5-11)7(2)9(10)4-6/h3-5H,1-2H3 |
InChIキー |
FENXSLDBWHFZKY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Cl)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
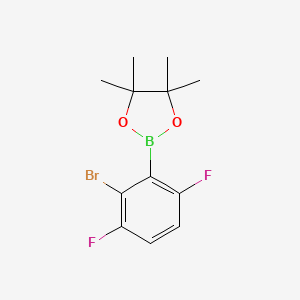
![Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B14019935.png)
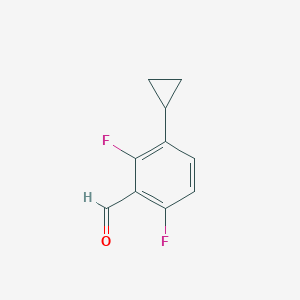
![1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019942.png)
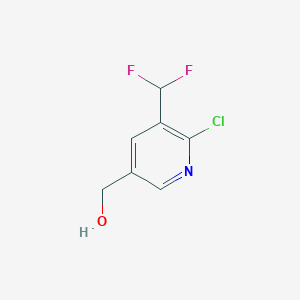

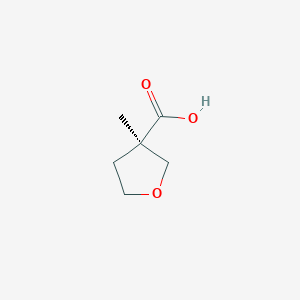
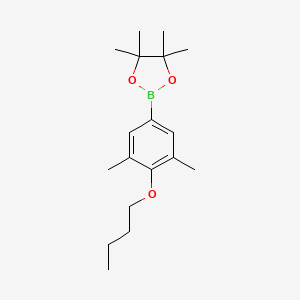
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019970.png)

![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)

